

# A Comparative Guide to Novel PSMA-Targeted Therapies in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target in prostate cancer, leading to the development of a diverse array of novel therapies. This guide provides a comparative analysis of the clinical trial data for three major classes of emerging PSMA-targeted treatments: radioligand therapies (RLTs), chimeric antigen receptor (CAR) T-cell therapies, and bispecific antibodies. The information is intended to offer a clear, data-driven overview to inform research and development efforts in this rapidly evolving field.

### **Radioligand Therapies (RLTs)**

RLTs utilize a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to cancer cells. The most clinically advanced RLTs use the beta-emitter Lutetium-177 (177Lu) and the alpha-emitter Actinium-225 (225Ac).

#### <sup>177</sup>Lu-PSMA-617 (Pluvicto™)

<sup>177</sup>Lu-PSMA-617 is the most established PSMA-targeted RLT, with significant clinical trial data supporting its efficacy and safety.

Efficacy Data from Key Clinical Trials



| Trial                   | Compariso<br>n Arm                                | Median Radiograph ic Progressio n-Free Survival (rPFS) | Median<br>Overall<br>Survival<br>(OS) | Overall<br>Response<br>Rate (ORR) | PSA<br>Response<br>Rate (≥50%<br>decline) |
|-------------------------|---------------------------------------------------|--------------------------------------------------------|---------------------------------------|-----------------------------------|-------------------------------------------|
| VISION<br>(Phase III)   | Standard of<br>Care (SoC)                         | 8.7 months<br>vs. 3.4<br>months                        | 15.3 months<br>vs. 11.3<br>months     | 29.8% (soft tissue)               | 46%                                       |
| TheraP<br>(Phase II)    | Cabazitaxel                                       | 19% (at 12<br>months) vs.<br>3% (at 12<br>months)      | 19.1 months vs. 19.6 months           | 49% vs. 24%                       | 66% vs. 37%<br>[1][2]                     |
| PSMAfore<br>(Phase III) | Androgen Receptor Pathway Inhibitor (ARPI) Change | 11.60 months<br>vs. 5.59<br>months                     | 24.48 months<br>vs. 23.13<br>months   | Not Reported                      | 57.6% vs.<br>20.5%                        |

#### Safety Data from the VISION Trial

| Adverse Event (Grade ≥3) | <sup>177</sup> Lu-PSMA-617 + SoC<br>(Incidence) | Standard of Care (SoC) Alone (Incidence) |  |
|--------------------------|-------------------------------------------------|------------------------------------------|--|
| Anemia                   | 12.9%                                           | 4.9%                                     |  |
| Thrombocytopenia         | 7.9%                                            | 1.0%                                     |  |
| Leukopenia               | 2.0%                                            | 0.5%                                     |  |
| Neutropenia              | 7.1%                                            | 1.5%                                     |  |
| Fatigue                  | 5.9%                                            | 1.5%                                     |  |
| Dry Mouth (Any Grade)    | 39.3%                                           | 0.5%                                     |  |
|                          |                                                 |                                          |  |



Check Availability & Pricing

### <sup>177</sup>Lu-PNT2002 (also known as [<sup>177</sup>Lu]-PSMA-I&T)

This is another <sup>177</sup>Lu-based PSMA-targeted RLT being investigated in the pre-chemotherapy mCRPC setting.

Efficacy Data from the SPLASH (Phase III) Trial

| Arm                       | Median<br>Radiographic<br>Progression-Free<br>Survival (rPFS) | Overall Response<br>Rate (ORR) | PSA Response<br>Rate (≥50%<br>decline) |
|---------------------------|---------------------------------------------------------------|--------------------------------|----------------------------------------|
| <sup>177</sup> Lu-PNT2002 | 9.5 months                                                    | 38.1%                          | 35.7%[3]                               |
| ARPI Change               | 6.0 months                                                    | 12.0%                          | 14.6%[3]                               |

#### Safety Data from the SPLASH Trial

| Adverse Event (Grade ≥3)               | <sup>177</sup> Lu-PNT2002 (Incidence) | ARPI Change (Incidence) |
|----------------------------------------|---------------------------------------|-------------------------|
| Anemia                                 | 6%                                    | 3%[4]                   |
| Overall Grade ≥3 TEAEs                 | 10%                                   | 12%                     |
| Treatment Discontinuation due to TEAEs | 2%                                    | 6%                      |

#### <sup>225</sup>Ac-PSMA-617

This RLT utilizes an alpha-emitter, which delivers higher energy over a shorter distance, potentially leading to greater efficacy.

Efficacy and Safety Data from a Phase I Trial

A study involving 29 mCRPC patients treated with <sup>225</sup>Ac-PSMA-617 reported the following outcomes:

PSA Response Rate (≥50% decline): 62.1%



- Median Overall Survival (OS): 18 months
- Median Progression-Free Survival (PFS): 8 months
- · Key Adverse Events:
  - Xerostomia (dry mouth) of any grade was a common side effect, with some studies reporting it in the majority of patients.
  - Grade 3 hematologic toxicities were relatively low, with anemia, leukopenia, and thrombocytopenia each occurring in less than 8% of patients in one meta-analysis.

# Combination Therapy: <sup>177</sup>Lu-PSMA-617 + Olaparib (LuPARP Trial)

The LuPARP trial is a phase 1 study investigating the combination of <sup>177</sup>Lu-PSMA-617 with the PARP inhibitor olaparib.

Preliminary Efficacy and Safety Data

- PSA Response Rate (≥50% decline): 66%
- Objective Response Rate (ORR): 78%
- Common Treatment-Related Adverse Events (Any Grade): Dry mouth (81%), nausea (61%), anemia (44%), fatigue (43%)
- Grade 3/4 Treatment-Related Adverse Events: 15%

## **Chimeric Antigen Receptor (CAR) T-Cell Therapy**

PSMA-targeted CAR T-cell therapy involves genetically modifying a patient's own T-cells to recognize and attack PSMA-expressing cancer cells.

Clinical Trial Data from NCT04227275 (Phase I)

This trial is evaluating CART-PSMA-TGFβRDN, a PSMA-targeted CAR T-cell therapy engineered to resist the immunosuppressive effects of TGF-β.



#### Efficacy and Safety Data

- PSA Response: Declines in PSA levels have been observed in treated patients.
- Key Adverse Events:
  - Cytokine Release Syndrome (CRS): This is a common and significant toxicity of CAR Tcell therapy. In early trial data, CRS of Grade 1-2 was observed in all patients receiving a higher dose.
  - Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): This is another serious potential side effect. In the NCT04227275 trial, two events of ICANS were reported, one of which was a Grade 5 (fatal) event.

## **Bispecific Antibodies**

Bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and a receptor (typically CD3) on T-cells, thereby bringing the T-cells into close proximity to the cancer cells to facilitate their destruction.

#### AMG 160 (Acatamab)

AMG 160 is a half-life extended (HLE) BiTE® (Bispecific T-cell Engager) that targets PSMA and CD3.

Efficacy and Safety Data from a Phase I Trial

- PSA Response Rate (>50% reduction): 34.3%
- Objective Response Rate (RECIST 1.1): 3 partial responses among 15 patients with measurable disease.
- Key Adverse Events:
  - Cytokine Release Syndrome (CRS): CRS was the most common adverse event, occurring in 90.7% of patients (all grades), with Grade 3 CRS in 25.6%. Management strategies such as dose priming and premedication were employed to mitigate this.



 Other common treatment-related adverse events included fatigue, vomiting, nausea, and pyrexia.

# Experimental Protocols VISION Trial (177Lu-PSMA-617)

- Patient Population: Patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) who had previously received at least one androgen receptor pathway inhibitor and one or two taxane regimens.
- Treatment Regimen: Patients were randomized 2:1 to receive either <sup>177</sup>Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care (SoC), or SoC alone. SoC excluded chemotherapy, immunotherapy, and radium-223.
- Primary Endpoints: Radiographic progression-free survival and overall survival.

### TheraP Trial (177Lu-PSMA-617)

- Patient Population: Men with mCRPC progressing after docetaxel, with PSMA-positive disease confirmed by PET imaging.
- Treatment Regimen: Patients were randomized 1:1 to receive either <sup>177</sup>Lu-PSMA-617 (6.0-8.5 GBq intravenously every 6 weeks for up to six cycles) or cabazitaxel (20 mg/m<sup>2</sup> intravenously every 3 weeks for up to ten cycles).
- Primary Endpoint: PSA response rate (≥50% reduction).

## SPLASH Trial (177Lu-PNT2002)

- Patient Population: Patients with PSMA-expressing mCRPC who have progressed on an ARPI and were not eligible for or declined chemotherapy.
- Treatment Regimen: Randomized 2:1 to receive either <sup>177</sup>Lu-PNT2002 (6.8 GBq every 8 weeks for up to 4 cycles) or an alternative ARPI (abiraterone or enzalutamide).
- Primary Endpoint: Radiographic progression-free survival.



#### **NCT04227275 (PSMA CAR-T)**

- Patient Population: Patients with metastatic castration-resistant prostate cancer.
- Treatment Regimen: A 3+3 dose-escalation study of CART-PSMA-TGFβRDN cells administered following lymphodepleting chemotherapy (cyclophosphamide and fludarabine).
- Primary Objective: To determine the recommended phase 2 dose and schedule.

#### **AMG 160 Phase I Trial**

- Patient Population: Men with mCRPC refractory to a novel hormonal therapy and who have failed 1-2 taxane regimens.
- Treatment Regimen: AMG 160 administered as a short intravenous infusion every 2 weeks at escalating doses.
- Primary Objectives: To evaluate the safety and tolerability and determine the maximum tolerated dose or recommended phase 2 dose.

# Signaling Pathways and Mechanisms of Action PSMA Signaling in Prostate Cancer

PSMA expression is associated with the activation of the PI3K-AKT signaling pathway, which promotes cell survival. This is thought to occur through an interaction with the scaffolding protein RACK1, leading to a shift from the MAPK-ERK1/2 pathway to the PI3K-AKT pathway.





Click to download full resolution via product page

PSMA signaling pathway promoting cell survival.

## **Mechanism of Action: Radioligand Therapy**

PSMA-targeted radioligands bind to PSMA on the surface of prostate cancer cells. The attached radioisotope (e.g., <sup>177</sup>Lu or <sup>225</sup>Ac) then delivers localized radiation, causing DNA damage and subsequent cell death.





Click to download full resolution via product page

Mechanism of action for PSMA-targeted radioligand therapy.

### **Mechanism of Action: PSMA CAR T-Cell Therapy**

PSMA-specific CAR T-cells are engineered with a chimeric antigen receptor that recognizes PSMA. Upon binding to PSMA on a cancer cell, the CAR T-cell becomes activated, leading to the release of cytotoxic granules (perforin and granzymes) and cytokines, which kill the target cell.





Click to download full resolution via product page

Mechanism of action for PSMA-targeted CAR T-cell therapy.

## **Mechanism of Action: PSMAxCD3 Bispecific Antibody**

These antibodies act as a bridge between a T-cell and a PSMA-expressing cancer cell. One arm of the antibody binds to PSMA, and the other arm binds to the CD3 receptor on the T-cell. This forced interaction activates the T-cell to kill the cancer cell.





Click to download full resolution via product page

Mechanism of action for PSMAxCD3 bispecific antibodies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Final overall survival and safety analyses of the phase III PSMAfore trial of [177Lu]Lu-PSMA-617 versus change of androgen receptor pathway inhibitor in taxane-naive patients with metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]



 To cite this document: BenchChem. [A Comparative Guide to Novel PSMA-Targeted Therapies in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857062#clinical-trial-data-for-novel-psma-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com